molecular formula C20H13Cl2FN2O5 B120155 CAY10595 CAS No. 916047-16-0

CAY10595

Cat. No.: B120155
CAS No.: 916047-16-0
M. Wt: 451.2 g/mol
InChI Key: IXKFWNVFUXXEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10595 involves multiple steps, starting with the preparation of the core indole structure. The process typically includes:

    Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.

    Introduction of Substituents: Chlorine and fluorine atoms are introduced to the indole ring through halogenation reactions.

    Spirocyclization: The formation of the spiro structure is achieved through a series of cyclization reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CAY10595 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are used for further research and development .

Scientific Research Applications

CAY10595 is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used to study the chemical properties and reactivity of CRTH2/DP2 receptor antagonists.

    Biology: The compound is used to investigate the role of the CRTH2/DP2 receptor in various biological processes, including inflammation and immune response.

    Medicine: Research on this compound contributes to the development of new therapeutic agents for allergic inflammatory diseases.

    Industry: The compound is used in the development of new drugs and in the study of receptor pharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10595 is unique due to its high potency and selectivity for the CRTH2/DP2 receptor. Its ability to inhibit eosinophil chemotaxis with a low IC50 value makes it a valuable tool in research on allergic inflammatory diseases .

Biological Activity

CAY10595 is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), which plays a significant role in various biological processes, particularly those related to inflammation and immune responses. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for disease treatment.

This compound selectively inhibits CRTH2, a receptor that mediates the effects of prostaglandin D2 (PGD2). PGD2 is known to influence various physiological processes, including immune response modulation and lipid metabolism. By blocking CRTH2, this compound disrupts the signaling pathways activated by PGD2, leading to several biological effects.

Key Findings

  • Inflammation Modulation :
    • This compound has been shown to reduce inflammation in various models. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound significantly decreased weight loss and inflammation scores while reducing myeloperoxidase (MPO) activity, indicating a protective effect against intestinal inflammation .
  • Cardiovascular Protection :
    • The antagonist also demonstrated cardioprotective effects in models of myocardial infarction (MI). This compound treatment improved heart function and reduced damage associated with MI, suggesting its potential utility in cardiovascular diseases .
  • Adipocyte Function :
    • In adipocytes, this compound has been implicated in modulating lipid accumulation. A study found that it effectively cleared PGD2-elevated intracellular triglyceride levels, indicating its role in regulating lipid metabolism .
  • Gene Expression Regulation :
    • Research indicates that this compound can up-regulate inflammatory gene expression during lipopolysaccharide (LPS) stimulation in bone marrow-derived macrophages (BMDMs). This suggests that while it inhibits certain inflammatory pathways, it may also have complex effects on immune cell activation .

Data Summary and Case Studies

The following table summarizes key studies involving this compound and its biological activities:

Study ReferenceModelFindings
AdipocytesThis compound clears PGD2-elevated triglycerides; regulates lipid metabolism.
Myocardial InfarctionImproves heart function; reduces damage post-MI.
DSS Colitis ModelDecreases weight loss and inflammation; reduces MPO activity.
BMDMsUp-regulates inflammatory gene expression during LPS stimulation.

Implications for Disease Treatment

Given its multifaceted role in modulating inflammation and lipid metabolism, this compound presents potential therapeutic applications in several conditions:

  • Inflammatory Diseases : Its ability to reduce inflammation suggests utility in treating chronic inflammatory diseases such as asthma or ulcerative colitis.
  • Cardiovascular Health : The cardioprotective effects observed indicate a possible role for this compound in managing heart diseases.
  • Metabolic Disorders : By influencing lipid accumulation, it may have implications for obesity and metabolic syndrome management.

Properties

IUPAC Name

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFWNVFUXXEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580279
Record name {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916047-16-0
Record name {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10595
Reactant of Route 2
CAY10595
Reactant of Route 3
CAY10595
Reactant of Route 4
CAY10595
Reactant of Route 5
Reactant of Route 5
CAY10595
Reactant of Route 6
Reactant of Route 6
CAY10595
Customer
Q & A

Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?

A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.

Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?

A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.

  1. Opposing Roles of Prostaglandin D2 Receptors in Ulcerative Colitis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.